molecular formula C17H11ClF2N2O2 B2824651 N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide CAS No. 946262-93-7

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide

Cat. No.: B2824651
CAS No.: 946262-93-7
M. Wt: 348.73
InChI Key: ZJJSVTQCHILXLC-UHFFFAOYSA-N
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Description

N-((5-(4-Chlorophenyl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide is a benzamide derivative featuring a 3,4-difluorobenzamide core linked to a 5-(4-chlorophenyl)isoxazole moiety via a methylene bridge. The presence of fluorine atoms and aromatic systems (isoxazole, chlorophenyl) may enhance its bioavailability, metabolic stability, and target-binding affinity .

Properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF2N2O2/c18-12-4-1-10(2-5-12)16-8-13(22-24-16)9-21-17(23)11-3-6-14(19)15(20)7-11/h1-8H,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJSVTQCHILXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and as a kinase inhibitor. This article reviews the synthesis, biological activity, and relevant research findings related to this compound.

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine to form an isoxazole intermediate, which is then reacted with 3,4-difluorobenzoyl chloride to yield the final product. The characterization of the compound can be confirmed through various spectroscopic methods including NMR and mass spectrometry.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines. For instance:

  • IC50 Values : The compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity.
Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)2.5
HeLa (Cervical Cancer)1.8
A549 (Lung Cancer)3.0

These results suggest that the compound may interfere with critical cellular processes involved in tumor growth and survival.

The proposed mechanism of action for this compound involves inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This is supported by studies where pre-incubation of tubulin with the compound resulted in a marked decrease in polymerization rates, as evidenced by:

  • Tubulin Polymerization Assay : The compound inhibited tubulin polymerization by approximately 70% at a concentration of 10 µM .

Case Studies

  • In Vivo Efficacy : In a xenograft model using human cancer cells implanted in mice, administration of this compound led to a significant reduction in tumor volume compared to control groups. Tumors treated with the compound exhibited increased apoptosis as indicated by TUNEL assays.
  • Combination Therapy : Studies combining this compound with standard chemotherapeutics like cisplatin showed enhanced antitumor effects and reduced side effects, suggesting a synergistic potential that warrants further investigation.

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. Hematological and biochemical parameters remained within normal ranges during toxicity studies conducted over a 28-day period in animal models.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzamide Derivatives

The compound belongs to a broader class of benzamide-based pesticides and bioactive molecules. Below is a detailed comparison with structurally related compounds, focusing on substituent effects, molecular properties, and applications.

Substituent Analysis and Molecular Features

Compound Name Core Structure Key Substituents Molecular Formula Reported Use/Activity
N-((5-(4-Chlorophenyl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide 3,4-Difluorobenzamide Isoxazole ring with 4-chlorophenyl; methylene linker C₁₈H₁₂ClF₂N₂O₂ (inferred) Not specified (likely pesticidal)
Diflubenzuron 2,6-Difluorobenzamide Urea linker; 4-chlorophenylamino carbonyl group C₁₄H₉ClF₂N₂O₂ Insect growth regulator
Fluazuron 2,6-Difluorobenzamide Pyridinyloxy group; trifluoromethyl substitution C₁₆H₁₀Cl₂F₃N₃O₂ (inferred) Acaricide
Flucycloxuron 2,6-Difluorobenzamide Cyclopropylmethyleneamino-oxy group; chlorophenyl C₂₅H₂₀ClF₂N₃O₃ Acaricide/insecticide
Key Observations:

Core Benzamide Modifications: The target compound’s 3,4-difluorination contrasts with the 2,6-difluorination in diflubenzuron and flucycloxuron. This positional difference may alter electronic properties and steric interactions with biological targets .

Substituent Impact :

  • The 4-chlorophenyl group in the target’s isoxazole moiety is shared with diflubenzuron but attached to a heterocyclic ring rather than a urea group. This may influence target specificity (e.g., chitin synthesis inhibition in insects vs. mite-specific acaricidal activity) .
  • The methylene bridge in the target compound provides conformational flexibility, unlike rigid linkers in fluazuron or flucycloxuron. This flexibility could enhance binding to diverse enzyme active sites .

Functional Implications: Diflubenzuron’s urea group is critical for inhibiting chitin synthase in insects, while flucycloxuron’s cyclopropane moiety may enhance lipid membrane penetration. The target compound’s isoxazole group could mimic these interactions or engage novel pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide, and what critical reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the isoxazole core via cyclization of a nitrile oxide with an alkyne. The 4-chlorophenyl substituent is introduced early, followed by methylene linkage to the benzamide moiety. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) for condensation reactions .
  • Temperature control : Stepwise heating (60–80°C) to avoid side reactions .
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) ensures high purity .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for difluorobenzamide) and methylene bridge integration .
  • X-ray crystallography : Single-crystal analysis resolves stereochemistry and validates the isoxazole-benzamide linkage. Orthorhombic crystal systems (e.g., P2₁2₁2₁ space group) are commonly observed in related structures .
  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities via reverse-phase C18 columns .

Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how do they compare to structurally related analogs?

  • Methodological Answer :

  • logP : Estimated at ~3.2 (via computational tools), indicating moderate lipophilicity. Analogous compounds with electron-withdrawing groups (e.g., -CF₃) exhibit higher logP (~4.1) .
  • Solubility : Poor aqueous solubility (<0.1 mg/mL), improved via co-solvents (DMSO or PEG-400). Derivatives with polar substituents (e.g., -OH) show enhanced solubility .
  • Stability : Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions. Degradation studies recommend storage at -20°C .

Advanced Research Questions

Q. How does the substitution pattern on the benzamide and isoxazole rings influence the compound's biological activity, based on structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Benzamide modifications : 3,4-Difluoro substitution enhances target binding affinity compared to methoxy or nitro groups. Fluorine’s electronegativity improves metabolic stability .
  • Isoxazole substituents : The 4-chlorophenyl group increases hydrophobic interactions with enzyme pockets (e.g., kinase ATP-binding sites). Replacement with thiophene reduces potency by 50% .
  • Methylene linker : Shortening the chain (e.g., -CH₂- to -CH-) disrupts conformational flexibility, lowering activity .

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacological activity of this compound, particularly in targeting enzymes or receptors?

  • Methodological Answer :

  • In vitro :
  • Enzyme inhibition assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ kits to measure IC₅₀ values .
  • Cell viability : MTT assays in cancer cell lines (e.g., HCT-116, MDA-MB-231) .
  • In vivo :
  • Xenograft models : Subcutaneous tumor implants in nude mice (dosing: 10–50 mg/kg, oral gavage) .
  • Pharmacokinetics : Plasma concentration-time profiles via LC-MS/MS to assess bioavailability and half-life .

Q. What strategies can resolve contradictions in reported biological activity data across different studies involving this compound?

  • Methodological Answer :

  • Standardized assays : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal validation : Confirm target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
  • Meta-analysis : Compare SAR trends across analogs to identify outliers. For example, discrepancies in IC₅₀ values may arise from divergent fluorophenyl substitution patterns .

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